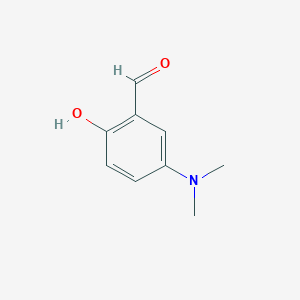

5-(Dimethylamino)-2-hydroxybenzaldehyde

描述

Significance of 5-(Dimethylamino)-2-hydroxybenzaldehyde in Contemporary Chemical Research

This compound, a substituted salicylaldehyde (B1680747), holds considerable significance in modern chemical research primarily due to its versatile molecular structure. The presence of an electron-donating dimethylamino group and a hydroxyl group on the benzaldehyde (B42025) framework makes it a valuable precursor in the synthesis of a variety of organic molecules.

One of the most prominent areas of its application is in the formation of Schiff bases. These compounds, synthesized through the condensation of an aldehyde with a primary amine, are widely studied for their diverse properties, including their use as ligands in coordination chemistry and as fluorescent probes. geniusjournals.orgnih.govglobalresearchonline.net Schiff bases derived from substituted salicylaldehydes are of particular interest due to the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen, which can influence their electronic and photophysical properties. nih.gov

Furthermore, the structural motifs present in this compound are relevant to the development of fluorescent materials. The electronic interplay between the donor (dimethylamino) and acceptor (formyl) groups can lead to interesting photophysical phenomena such as excited-state intramolecular proton transfer (ESIPT). nih.govmdpi.com This process, where a proton is transferred in the excited state, can result in a large Stokes shift, a desirable characteristic for fluorescent probes used in complex environments. nih.gov

The general class of substituted benzaldehydes is crucial in the synthesis of various heterocyclic compounds, including pyrazole (B372694) and chalcone (B49325) derivatives. nih.gov While specific research on this compound is not as extensive as for some of its isomers, its structural features suggest its potential as a valuable building block in the creation of novel compounds with tailored properties for materials science and analytical chemistry.

Historical Context and Evolution of Research on Benzaldehyde Derivatives

The study of benzaldehyde and its derivatives has a rich history that is foundational to the development of organic chemistry. Benzaldehyde itself was first isolated in 1803 from bitter almonds. nih.gov Subsequent investigations into its reactions and properties in the 1830s by chemists like Justus von Liebig and Friedrich Wöhler laid some of the earliest groundwork for understanding the structure and reactivity of organic compounds. nih.gov

The development of synthetic methods to modify the benzaldehyde structure has been a continuous area of research. Early methods for the synthesis of substituted salicylaldehydes, such as the Reimer-Tiemann reaction, which introduces a formyl group onto a phenol (B47542), have been known for over a century. researchgate.netgoogle.com Over time, these methods have been refined and new synthetic strategies have been developed to allow for more precise control over the substitution pattern on the aromatic ring. google.comgoogle.com

The evolution of research on benzaldehyde derivatives has been driven by the desire to create molecules with specific functions. The introduction of various substituents onto the benzaldehyde core allows for the fine-tuning of electronic and steric properties, leading to a vast array of compounds with diverse applications. nih.gov For instance, the synthesis of substituted benzaldehydes is a key step in the preparation of dyes, pharmaceuticals, and other specialty chemicals. globalresearchonline.netresearchgate.net The ongoing exploration of new synthetic methodologies continues to expand the library of accessible benzaldehyde derivatives, including this compound, for scientific investigation. google.com

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is primarily focused on its utility as a synthetic intermediate and the properties of its derivatives. Based on the research trends for structurally similar compounds, the key objectives of studying this molecule can be outlined as follows:

Synthesis and Characterization of Novel Schiff Bases and Metal Complexes: A primary objective is the use of this compound as a starting material for the synthesis of new Schiff bases. Researchers aim to react it with various primary amines to create a library of ligands. The subsequent formation of metal complexes with these ligands is also a significant area of investigation. The characterization of these new compounds using techniques such as NMR, IR, and X-ray crystallography is crucial to understanding their structure and bonding. geniusjournals.orgnih.gov

Investigation of Photophysical Properties: A major focus of research on compounds containing both electron-donating and accepting groups is the study of their fluorescent and photophysical properties. For derivatives of this compound, this includes investigating their absorption and emission spectra, quantum yields, and the potential for phenomena like ESIPT. nih.govmdpi.com The goal is to develop new fluorescent probes for the detection of specific analytes or for use in imaging applications.

Exploration of Applications in Materials Science: The derivatives of this compound are of interest for their potential applications in materials science. This includes the development of new dyes and pigments, as well as materials with nonlinear optical (NLO) properties. globalresearchonline.net The structural features of this compound make it a candidate for incorporation into more complex molecular systems with specific electronic or optical functions.

While the body of research specifically on this compound is still developing, the objectives of its study are well-defined within the broader context of research on substituted salicylaldehydes and their derivatives.

Chemical Compound Data

Below are tables detailing the properties of this compound and other compounds mentioned in this article.

Table 1: Properties of this compound Data sourced from PubChem and Alfa Chemistry. nih.govalfa-chemistry.com

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 67868-63-7 |

| Melting Point | 32-33 °C |

| Boiling Point | 297.095 °C at 760 mmHg |

| Density | 1.201 g/cm³ |

| Canonical SMILES | CN(C)C1=CC(=C(C=C1)O)C=O |

| InChI Key | FXHYHSHSEXIDFE-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

5-(dimethylamino)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-3-4-9(12)7(5-8)6-11/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHYHSHSEXIDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513362 | |

| Record name | 5-(Dimethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67868-63-7 | |

| Record name | 5-(Dimethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Dimethylamino 2 Hydroxybenzaldehyde and Its Derivatives

Conventional Synthetic Routes

Conventional approaches to the synthesis of 5-(dimethylamino)-2-hydroxybenzaldehyde and its derivatives primarily involve direct electrophilic formylation of the corresponding substituted phenol (B47542) or multi-step sequences that build the molecule through a series of reactions.

Direct Reaction Approaches for this compound Synthesis

Direct formylation of 4-(dimethylamino)phenol (B184034) is a common strategy to introduce an aldehyde group onto the aromatic ring. The strong electron-donating nature of the dimethylamino group and the activating effect of the hydroxyl group direct the electrophilic substitution primarily to the ortho position. Two classical methods for this transformation are the Reimer-Tiemann and Duff reactions.

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform (B151607) in the presence of a strong base, such as sodium hydroxide (B78521). mychemblog.comwikipedia.org The reaction proceeds through the in-situ generation of dichlorocarbene (B158193) (:CCl2), which acts as the electrophile. wikipedia.org While generally favoring ortho-formylation, the reaction can sometimes lead to a mixture of ortho and para isomers. mychemblog.com A general procedure involves heating the phenol and sodium hydroxide in a biphasic solvent system of ethanol (B145695) and water, followed by the slow addition of chloroform. nrochemistry.com

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or acetic acid. wikipedia.orguni.edu This method is also ortho-selective for phenols. wikipedia.org The reaction is known to be sensitive to conditions, and modifications have been explored to improve yields. ecu.edu

| Reaction Name | Phenolic Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Reimer-Tiemann | β-naphthol | NaOH, Chloroform | 95% Ethanol/Water | 70-80 | Not specified | mychemblog.com |

| Reimer-Tiemann | Phenol | NaOH, Chloroform | Ethanol/Water (2:1) | 70 | Not specified | nrochemistry.com |

| Duff Reaction | p-ethylphenol | Hexamethylenetetramine, Glyceroboric acid | Glycerol | 150-160 | 18 | uni.edu |

| Duff Reaction | 4-chloro-2-methylphenol | Hexamethylenetetramine, Glyceroboric acid | Glycerol | 150-160 | 30 | uni.edu |

| Modified Duff | 2-naphthol | Hexamethylenetetramine, Trimethylsilyl chloride, Acetic acid | Not specified | Not specified | Increased yield | ecu.edu |

Multi-step Synthesis Strategies for this compound and Analogues

Multi-step synthesis provides an alternative route to this compound and its derivatives, often allowing for greater control over the substitution pattern. These strategies can involve the introduction of the amino and hydroxyl groups at different stages of the synthesis, followed by the formation of the aldehyde functionality.

One potential multi-step approach could involve the nitration of a suitable salicylaldehyde (B1680747) derivative, followed by reduction of the nitro group and subsequent N-alkylation to introduce the dimethylamino group. For instance, the synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide has been reported, which starts with the nitration of salicylaldehyde.

Another strategy involves the modification of a pre-existing substituted salicylaldehyde. For example, derivatives of 5-aminosalicylaldehyde (B1242496) can be synthesized and then further functionalized.

The following table summarizes a multi-step synthesis of a dinitro-substituted salicylaldehyde derivative, illustrating a potential pathway that could be adapted.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Salicylaldehyde | Conc. H2SO4, Conc. HNO3 (2:1), ice cold | 3- and 5-nitrosalicylaldehyde mixture | Not specified | |

| 2 | 3- and 5-nitrosalicylaldehyde mixture | Conc. H2SO4, Conc. HNO3 (2:1), ice cold, then room temp. | 2-hydroxy-3,5-dinitrobenzaldehyde | 85 | |

| 3 | 2-hydroxy-3,5-dinitrobenzaldehyde | 2-cyanoacetohydrazide, Acetic acid (cat.), Ethanol, room temp. | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | 88 |

Mechanistic Investigations of Reaction Pathways for Formation of this compound

The formation of this compound via direct formylation reactions involves electrophilic aromatic substitution, with the specific mechanism depending on the chosen method.

In the Reimer-Tiemann reaction , the process begins with the deprotonation of chloroform by a strong base to generate the chloroform carbanion. This is followed by alpha-elimination to produce the highly reactive electrophile, dichlorocarbene (:CCl2). The phenolic substrate is also deprotonated by the base to form a phenoxide ion. The electron-rich phenoxide then attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted phenol intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product. wikipedia.org The ortho-selectivity is often attributed to the interaction between the phenoxide oxygen and the incoming electrophile.

The mechanism of the Duff reaction is more complex and has been the subject of theoretical studies. It is generally accepted to be a type of Mannich reaction. The reaction is initiated by the protonation and subsequent ring-opening of hexamethylenetetramine (HMTA) to form an iminium ion. The electron-rich phenol then attacks this iminium ion, typically at the ortho position, to form a β-aminomethylated intermediate. This intermediate then undergoes an intramolecular redox reaction, where the benzylic carbon is oxidized to the aldehyde level, and a portion of the HMTA-derived fragment is reduced. The final aldehyde is released after hydrolysis. wikipedia.org The selectivity of the Duff reaction is believed to be governed by hydrogen bonding between the phenolic hydroxyl group and the formylating agent.

Advanced and Sustainable Synthesis Techniques

In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Principles in the Synthesis of this compound and Derivatives

The principles of green chemistry can be applied to the synthesis of this compound and its derivatives through various strategies, including the use of alternative energy sources like ultrasound and microwave irradiation, and the development of solvent-free reaction conditions. These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures. nih.gov

For example, ultrasound has been shown to accelerate various organic reactions, including the synthesis of chalcones and other heterocyclic compounds, often leading to improved yields in shorter reaction times compared to conventional heating. mdpi.comekb.eg

Development of Solvent-Free Reaction Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding the solid reactants together (mechanochemistry), offer a significant advantage in this regard. nih.gov This technique has been successfully applied to the formylation of phenols.

One reported solvent-free method for the synthesis of salicylaldehydes involves the reactive grinding of a phenol with paraformaldehyde in the presence of magnesium methoxide. This one-pot synthesis is reported to be regioselective and provides good to high yields of the desired ortho-formylated product. orientjchem.org

The following table presents data for the solvent-free formylation of various phenols, demonstrating the potential of this green methodology.

| Phenolic Substrate | Reagent 1 | Reagent 2 | Conditions | Time (min) | Yield (%) | Reference |

| Phenol | Paraformaldehyde | Mg(OMe)2 | Grinding, r.t. | 10 | High | orientjchem.org |

| p-Cresol | Paraformaldehyde | Mg(OMe)2 | Grinding, r.t. | 10 | High | orientjchem.org |

| p-Methoxyphenol | Paraformaldehyde | Mg(OMe)2 | Grinding, r.t. | 10 | High | orientjchem.org |

| p-Chlorophenol | Paraformaldehyde | Mg(OMe)2 | Grinding, r.t. | 10 | Moderate | orientjchem.org |

Innovations in Catalytic Synthesis for Enhanced Efficiency

Catalysis is central to the efficient synthesis of salicylaldehyde derivatives, offering pathways with high yields and selectivity. Research has explored various catalytic systems to overcome the limitations of traditional methods, which can suffer from low yields and poor regioselectivity. organic-chemistry.org

Organocatalysis has emerged as a powerful tool. For instance, a multicatalytic, asymmetric Michael/Stetter reaction has been developed for the synthesis of benzofuranone products from salicylaldehydes and activated alkynes. nih.gov This cascade reaction utilizes a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to mediate the initial Michael addition, followed by an N-heterocyclic carbene (NHC) for the intramolecular Stetter reaction. nih.gov This one-step protocol works for a variety of electron-rich and electron-deficient salicylaldehydes, producing good yields and high enantioselectivities. nih.gov However, electron-deficient salicylaldehydes, while giving higher enantioselectivities, sometimes result in lower yields due to the formation of chromene side products. nih.gov Steric hindrance near the phenoxide group, such as with ortho-substituted salicylaldehydes, can also impede the initial conjugate addition and lower the yield. nih.gov

Another significant advancement is the use of directed ortho-lithiation of in situ N-silylated O-aryl N-isopropylcarbamates. organic-chemistry.org This efficient, one-pot protocol allows for the high-yield synthesis of various salicylaldehydes from their corresponding phenols. The method is applicable to substrates with both electron-withdrawing and electron-donating groups, achieving yields typically in the range of 81-93%. organic-chemistry.org This approach is a significant improvement over classic formylation reactions like the Duff, Gattermann, or Reimer-Tiemann reactions. organic-chemistry.org

Furthermore, catalysts like KF/Al2O3 have been used for the efficient synthesis of chromane (B1220400) derivatives through a one-pot reaction of salicylaldehydes with compounds like dimedone. beilstein-journals.orgnih.gov This process is believed to proceed via a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. beilstein-journals.orgnih.gov

| Catalytic System | Reactants | Product Type | Key Findings | Yield | Reference |

|---|---|---|---|---|---|

| Tertiary Amine (DABCO) / N-Heterocyclic Carbene (NHC) | Salicylaldehydes, Electrophilic Alkynes | Benzofuranones | Asymmetric cascade (Michael/Stetter) reaction. Electron-deficient salicylaldehydes give higher enantioselectivity but can have lower yields. | Moderate to Good | nih.gov |

| s-BuLi/(-)-Sparteine, TMEDA | O-Aryl N-isopropylcarbamates | Substituted Salicylaldehydes | Efficient one-pot ortho-lithiation protocol applicable to a wide range of substrates. | 81-93% | organic-chemistry.org |

| KF/Al2O3 | Salicylaldehyde, Dimedone | Chromane Derivatives | One-pot reaction involving Knoevenagel condensation, Michael addition, and cyclization. | Comparable to other methods; 60-70% for nitro- and 3,5-dibromo-substituted salicylaldehydes. | beilstein-journals.orgnih.gov |

| KOH (aq) in Ethanol | Salicylaldehyde, Acetophenone | Chalcones (Flavone Precursors) | Knoevenagel condensation to form chalcone (B49325), which can be cyclized to flavones. | up to 85% (for chalcone) | beilstein-journals.orgnih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and cleaner reaction profiles with fewer side products. heteroletters.orgnih.govrsc.org This technology is particularly effective for synthesizing heterocyclic compounds derived from salicylaldehydes.

In one application, microwave irradiation facilitates a cleaner and simpler synthesis of indazoles through the condensation reaction of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes. heteroletters.org The process, conducted in ethanol, involves an initial condensation followed by intramolecular cyclization, yielding moderate to high yields of the desired indazoles. heteroletters.org Compared to conventional methods that can take several hours, the microwave-assisted protocol reduces the reaction time to mere minutes. heteroletters.org

Similarly, the synthesis of coumarin-based 1,2,3-triazoles has been achieved with excellent yields under microwave irradiation. nih.gov The microwave method for producing the final triazole compounds resulted in yields of 80–90%, a notable improvement over the 68–79% yields obtained via conventional heating. nih.gov This eco-friendly protocol underscores the efficiency and effectiveness of microwave assistance in multi-step syntheses. nih.gov

The Gewald reaction, used to produce 2-aminothiophenes, also benefits greatly from microwave assistance. organic-chemistry.org When arylacetaldehydes react with activated nitriles and sulfur in the presence of morpholine, microwave irradiation at 70°C completes the reaction in just 20 minutes. This is a substantial improvement over the 4 hours required with classical heating and also results in higher yields and purity. organic-chemistry.org

| Reaction/Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Indazoles from Substituted Salicylaldehydes | Conventional | Several Hours | Lower | heteroletters.org |

| Microwave (50 W, 80°C) | 35 min | Moderate to High | heteroletters.org | |

| Synthesis of Coumarin-based 1,2,3-triazoles | Conventional | Not specified | 68-79% | nih.gov |

| Microwave | Not specified | 80-90% | nih.gov | |

| Gewald Synthesis of 2-Aminothiophenes | Classical Heating | 4 hours | Lower | organic-chemistry.org |

| Microwave (70°C) | 20 min | High | organic-chemistry.org | |

| Synthesis of Quinoline-fused 1,4-benzodiazepines | Conventional | Not specified | 62-65% | rsc.org |

| Microwave (80°C) | Not specified | 92-97% | rsc.org |

Flow Chemistry and Continuous Production Methods for Scalable Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production, offering enhanced safety, efficiency, and scalability for chemical synthesis. nih.govnih.gov This technology is particularly advantageous for the large-scale production of fine chemicals and active pharmaceutical ingredients (APIs). semanticscholar.orgjst.org.in By performing reactions in a continuously flowing stream through reactors like packed beds or microreactors, flow chemistry provides superior control over reaction parameters such as temperature and mixing. nih.govbeilstein-journals.org

The high surface-to-volume ratio in flow reactors allows for extremely efficient heat transfer, mitigating the risks associated with highly exothermic reactions and enabling reactions to be run safely at temperatures above the solvent's boiling point. jst.org.inbeilstein-journals.org This precise temperature control, along with rapid mixing, often leads to higher yields, improved selectivity, and reduced waste compared to batch processes. semanticscholar.orgbeilstein-journals.org

For the scalable synthesis of compounds like this compound and its derivatives, flow chemistry offers several benefits. The modular nature of flow setups facilitates multi-step syntheses without the need for isolating intermediates, streamlining the entire production process. researchgate.net The use of packed-bed reactors containing solid-supported catalysts or reagents is simplified in flow systems, as the post-reaction filtration required in batch processing becomes unnecessary. beilstein-journals.org This also allows for easier catalyst recycling and regeneration. beilstein-journals.org

The selective hydrogenation of nitroarenes to N-arylhydroxylamines, a related transformation, has been successfully demonstrated in a continuous-flow process using a Pt/C catalyst. mdpi.com This method provides excellent selectivity and is compatible with a wide range of functional groups. mdpi.com Such established protocols highlight the potential for developing a robust, scalable continuous flow synthesis for substituted salicylaldehydes, ensuring consistent product quality and accommodating large-scale production demands. nih.gov

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Heat Transfer | Often poor and inefficient, leading to hotspots and potential side reactions. | Excellent due to high surface-to-volume ratio, allowing for precise temperature control. | beilstein-journals.org |

| Mixing | Can be inefficient, leading to concentration gradients and reduced yields. | Rapid and highly efficient, especially in microreactors, ensuring homogeneity. | beilstein-journals.org |

| Safety | Handling of hazardous reagents or exothermic reactions can be dangerous at scale. | Inherently safer due to small reaction volumes at any given time and superior temperature control. | nih.govnih.gov |

| Scalability | Scaling up can be complex and may require significant process re-optimization ("scale-up issues"). | More straightforward scalability by "numbering up" (running parallel reactors) or "sizing up" (increasing reactor dimensions). | nih.gov |

| Multi-step Synthesis | Often requires isolation and purification of intermediates, increasing time and waste. | Allows for "telescoped" reactions where the output of one reactor flows directly into the next, streamlining the process. | researchgate.net |

Spectroscopic and Structural Characterization of 5 Dimethylamino 2 Hydroxybenzaldehyde and Its Derivatives

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of organic compounds. For derivatives of 5-(dimethylamino)-2-hydroxybenzaldehyde, these methods offer a window into the intricate arrangement of atoms and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise structure of a compound can be determined.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For derivatives of this compound, such as 4-(diethylamino)salicylaldehyde, the ¹H NMR spectrum reveals characteristic signals for the aldehydic, aromatic, hydroxyl, and alkyl protons.

In a typical ¹H NMR spectrum of a salicylaldehyde (B1680747) derivative, the aldehydic proton (CHO) appears as a singlet in the downfield region, usually between δ 9.5 and 10.0 ppm. The phenolic hydroxyl proton (-OH) also gives a singlet, with its chemical shift being highly dependent on concentration and solvent, but often appearing in a significantly downfield position due to hydrogen bonding. The aromatic protons show complex splitting patterns in the range of δ 6.0-8.0 ppm, with their chemical shifts and coupling constants being influenced by the positions of the substituents on the benzene (B151609) ring. The protons of the N,N-dialkyl group appear in the upfield region. For instance, in 4-(diethylamino)salicylaldehyde, the methylene (B1212753) (-CH2-) protons of the ethyl groups appear as a quartet, while the methyl (-CH3) protons appear as a triplet.

Table 1: Representative ¹H NMR Spectral Data for a Derivative of this compound

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 4-(Diethylamino)salicylaldehyde | -OH | 11.6 | Singlet |

| -CHO | 9.48 | Singlet | |

| Aromatic-H | 7.26 | Doublet | |

| Aromatic-H | 6.26 | Doublet | |

| Aromatic-H | 6.06 | Doublet | |

| -N(CH₂CH₃)₂ | 3.40 | Quartet | |

| -N(CH₂CH₃)₂ | 1.21 | Triplet |

Data obtained in CDCl₃. Source: ChemicalBook

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. In derivatives of this compound, the carbonyl carbon of the aldehyde group is typically observed in the highly deshielded region of the spectrum, around 190 ppm. The carbon atoms of the aromatic ring appear in the range of approximately 100-165 ppm. The chemical shifts of these aromatic carbons are influenced by the attached functional groups; for example, the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the amino group (C-N) are significantly affected. The carbons of the N,N-dialkyl groups are found in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for a Derivative of this compound

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| 4-(Diethylamino)salicylaldehyde | C=O | 191.6 |

| Ar-C-OH | 163.7 | |

| Ar-C-N | 153.1 | |

| Ar-C | 134.4 | |

| Ar-CH | 108.3 | |

| Ar-CH | 104.2 | |

| Ar-CH | 97.9 | |

| -N(CH₂CH₃)₂ | 44.5 | |

| -N(CH₂CH₃)₂ | 12.5 |

Data obtained in CDCl₃. Source: ChemicalBook

Infrared and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations.

FTIR spectroscopy is a powerful tool for identifying the functional groups in a molecule. In the FTIR spectra of this compound derivatives, characteristic absorption bands are observed for the hydroxyl, carbonyl, and amino groups, as well as for the aromatic ring.

The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadness resulting from hydrogen bonding. The C=O stretching vibration of the aldehyde group gives rise to a strong, sharp absorption band in the range of 1650-1700 cm⁻¹. The presence of the dimethylamino group can be identified by the C-N stretching vibration, which is usually found in the 1350-1250 cm⁻¹ region. The aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ range, and the C-H out-of-plane bending vibrations of the substituted benzene ring can be observed in the 900-690 cm⁻¹ region, providing information about the substitution pattern. For instance, in a Schiff base derivative of 4-(diethylamino)salicylaldehyde, a strong band at 1629 cm⁻¹ is attributed to the C=N stretching vibration rsc.org.

Table 3: Representative FTIR Spectral Data for Derivatives of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | ~3400 | Broad |

| C-H Stretch (Aromatic) | ~3050 | Medium |

| C-H Stretch (Alkyl) | ~2970 | Medium |

| C=O Stretch (Aldehyde) | ~1660 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-N Stretch (Amine) | ~1340 | Medium |

| O-H Bend (Phenolic) | ~1200 | Medium |

| C-H Out-of-plane Bend | 900-700 | Strong |

Data is representative for this class of compounds.

Raman spectroscopy is a complementary technique to FTIR that is particularly useful for studying non-polar bonds and symmetric vibrations. In the context of this compound and its derivatives, Raman spectroscopy can provide valuable information about the aromatic ring and the C=C and C=N bonds.

A study on p-(dimethylamino)benzaldehyde, a related isomer, utilized preresonance Raman spectroscopy to investigate its normal mode patterns. The study revealed that many spectral modes are extended, involving both stretching and bending motions of the entire molecule, while a few modes are quite localized nih.gov. For salicylaldehyde derivatives, Raman spectra would be expected to show strong bands for the aromatic ring vibrations. The C=O stretching vibration, while strong in the IR, may be weaker in the Raman spectrum. Conversely, the C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The study of isotopically labeled derivatives can aid in the precise assignment of the vibrational modes nih.gov.

Table 4: Representative Raman Spectral Data for a Related Compound, p-(Dimethylamino)benzaldehyde

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Ring stretching | ~1600 |

| C=O stretching | ~1680 |

| C-N stretching | ~1370 |

| Ring breathing | ~830 |

Data is for the related isomer p-(dimethylamino)benzaldehyde and serves as a representative example.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the photophysical behavior of this compound and its derivatives, particularly phenomena involving intramolecular charge and proton transfer.

The electronic absorption properties of this compound are defined by transitions within its aromatic system, which are influenced by its substituent groups. In a derivative of this compound where it is incorporated into a spiropyran structure, characteristic absorption bands are observed at 250 nm and 312 nm. acs.org These bands are attributed to π→π* transitions within the molecule's chromophoric system. acs.org

The aldehyde functional group makes this compound a valuable precursor for the synthesis of Schiff bases, which are formed through a condensation reaction with primary amines. nih.gov The formation of the resulting imine (C=N) group extends the conjugated π-system, typically leading to a bathochromic (red) shift in the UV-Vis absorption spectrum. researchgate.net For instance, studies on Schiff bases derived from analogous hydroxybenzaldehydes show intense absorption bands corresponding to both π-π* and n-π* (non-bonding to anti-bonding) electronic transitions. researchgate.netmdpi.com The precise position of the maximum absorbance (λmax) can be influenced by solvent polarity and the electronic nature of the substituents on the amine. researchgate.net In one study, Schiff bases derived from a closely related analogue, 4-(diethylamino)-2-hydroxybenzaldehyde, exhibited their primary S0→S1 electronic transition at approximately 350 nm in cyclohexane. nih.gov

The table below summarizes representative UV-Vis absorption data for derivatives of substituted hydroxybenzaldehydes.

| Compound Type | λmax (nm) | Solvent/Environment | Transition Type |

|---|---|---|---|

| Spiropyran derivative of this compound | 250, 312 | Ethanol (B145695) | π→π |

| Schiff base of 4-(diethylamino)-2-hydroxybenzaldehyde | ~350 | Cyclohexane | π→π (S0→S1) |

| Schiff base of p-dimethylaminobenzaldehyde | Visible Band | Aqueous SDS | n→π* (protonated imine) |

Derivatives of this compound, particularly its Schiff bases, are known to exhibit interesting fluorescence properties, often governed by Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Upon photoexcitation, the phenolic proton can be transferred to the imine nitrogen, creating an excited keto-tautomer which is responsible for the fluorescence emission. nih.gov This process often results in an unusually large Stokes shift, which is the difference in energy between the absorption and emission maxima. nih.gov

For example, Schiff bases of the closely related 4-(diethylamino)-2-hydroxybenzaldehyde exhibit solely a long-wavelength emission (>540 nm) with a Stokes shift calculated to be greater than 9100 cm-1. nih.gov This large separation is a hallmark of the ESIPT mechanism. nih.gov Theoretical studies using Density Functional Theory (DFT) confirm that for these types of molecules, the ESIPT process is thermodynamically favorable in the excited state. nih.gov While the enol form is more stable in the ground state, the keto-tautomer becomes significantly lower in energy in the first singlet excited state, driving the proton transfer and subsequent fluorescence. nih.gov The fluorescence properties, including emission wavelength and quantum yield, can be tuned based on the substituents and the solvent environment. mdpi.com

Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound and its derivatives.

Electrospray ionization is a soft ionization technique widely used to analyze derivatives of this compound. acs.orgnih.gov It is particularly effective for polar and thermally labile molecules, such as the spiropyran sensors synthesized from the title compound. acs.orgnih.gov The technique generates intact molecular ions, typically protonated species [M+H]+, allowing for straightforward determination of the molecular weight. For example, ESI-MS has been successfully used to characterize complex structures formed from the reaction of this compound with other synthetic intermediates. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. Techniques like Orbitrap mass spectrometry have been used to characterize complex derivatives of this compound. acs.orgnih.gov HRMS is also used to confirm the structure of Schiff bases derived from similar aldehydes. nih.gov The high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The table below compares the theoretical exact mass of the parent compound with what would be expected from an HRMS measurement.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Ion Observed (HRMS) |

|---|---|---|---|

| This compound | C9H11NO2 | 165.07898 | [M+H]+ or [M]+• |

Theoretical mass calculated based on the molecular formula. nih.gov

Crystallographic and Diffraction Studies

Single-crystal X-ray diffraction analysis of a Schiff base derived from the analogous 4-(diethylamino)-2-hydroxybenzaldehyde reveals a nearly planar molecular structure, a common feature for such conjugated systems. nih.gov The planarity is often stabilized by strong intramolecular hydrogen bonds between the phenolic hydroxyl group and the imine nitrogen, forming a stable six-membered ring. nih.gov

In the solid state, the crystal packing of these molecules is governed by a combination of intermolecular forces. In addition to intramolecular hydrogen bonds, crystal lattices are often stabilized by intermolecular hydrogen bonds, sometimes mediated by solvent molecules like water. mdpi.com Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are frequently observed, often leading to the formation of dimeric pairs or one-dimensional chains. nih.govrsc.org

The table below presents crystallographic data for a representative Schiff base derived from a close analogue, demonstrating the type of information obtained from X-ray diffraction studies.

| Parameter | Value for a 4-(diethylamino)-2-hydroxybenzaldehyde Schiff Base Derivative nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.6613 |

| b (Å) | 21.251 |

| c (Å) | 9.6820 |

| β (°) | 95.386 |

| Key Interactions | Intramolecular O-H···N hydrogen bond; Intermolecular π–π stacking |

Computational Chemistry and Theoretical Studies on 5 Dimethylamino 2 Hydroxybenzaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed view of molecular properties at the atomic level. For 5-(Dimethylamino)-2-hydroxybenzaldehyde, these calculations provide a wealth of information about its structure and electronic nature.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to optimize the molecular geometry of various benzaldehyde (B42025) derivatives. conicet.gov.arresearchgate.net The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. For similar molecules, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have shown good agreement with experimental data obtained from X-ray diffraction. researchgate.net This level of theory is effective in predicting bond lengths, bond angles, and dihedral angles, providing a reliable three-dimensional model of the molecule. conicet.gov.arresearchgate.net The optimized geometry is crucial for further calculations of other molecular properties.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov

For related benzaldehyde compounds, the HOMO and LUMO analysis has been used to determine charge transfer within the molecule. conicet.gov.ar This analysis also allows for the calculation of various global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. conicet.gov.ar These parameters provide a quantitative measure of the molecule's electronic properties and its tendency to donate or accept electrons in a chemical reaction.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgnih.gov

In MEP maps, red typically signifies regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. nih.gov Conversely, blue indicates areas of low electron density and positive electrostatic potential, prone to nucleophilic attack. nih.gov For molecules similar to this compound, MEP analysis has been used to identify the most reactive sites for electrophilic and nucleophilic reactions. nih.gov For instance, in related compounds, negative regions are often localized over electronegative atoms like oxygen, while positive regions are found around hydrogen atoms. nih.gov

Thermodynamic Property Calculations

Computational methods can also be used to calculate the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy. These calculations are often performed using DFT in conjunction with statistical mechanics. By analyzing these properties at different temperatures, researchers can predict the spontaneity and equilibrium of chemical reactions involving the molecule. For similar compounds, thermodynamic parameters have been calculated to understand their stability and reactivity. conicet.gov.ar

Excited-State Dynamics and Photophysics

The interaction of molecules with light is a fundamental process with numerous applications. Computational methods are instrumental in unraveling the complex photophysical and photochemical pathways of excited molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. conicet.gov.arprinceton.edu By applying TD-DFT, researchers can calculate the energies of electronic transitions between the ground state and various excited states. This information is crucial for understanding the color and photophysical behavior of a compound.

For benzaldehyde and its derivatives, TD-DFT has been used to assign the electronic transitions observed in their UV-visible spectra. conicet.gov.ar These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This allows for a detailed interpretation of the experimental spectra and provides insights into the nature of the electronic excitations, such as n→π* and π→π* transitions. princeton.edu

| Computational Method | Application in Studying this compound |

| Density Functional Theory (DFT) | Molecular structure optimization, calculation of thermodynamic properties. |

| Frontier Molecular Orbital (FMO) Analysis | Determination of HOMO-LUMO gap, prediction of chemical reactivity. |

| Molecular Electrostatic Potential (MEP) Mapping | Visualization of charge distribution and identification of reactive sites. |

| Time-Dependent Density Functional Theory (TD-DFT) | Calculation of electronic transition energies and prediction of UV-visible spectra. |

Intramolecular Electron and Proton Transfer Mechanisms

Theoretical studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for elucidating the complex interplay of electron and proton transfer within molecules. While direct computational studies on this compound are not extensively documented in the literature, detailed research on its isomer, 4-(Dimethylamino)-2-hydroxybenzaldehyde , provides significant insights that are likely analogous.

Studies on the 4-isomer reveal that upon photoexcitation, the molecule can undergo different relaxation pathways depending on the solvent environment. In nonpolar solvents like n-hexane, an excited-state intramolecular proton transfer (ESIPT) is the dominant process. The molecule, initially in its enol form (with a hydroxyl group), is excited to the S1 state. From this state, a proton rapidly transfers from the hydroxyl group to the carbonyl oxygen, forming a keto tautomer. This keto form is responsible for the observed fluorescence.

In polar solvents such as acetonitrile, the mechanism becomes more complex. Here, a twisted intramolecular charge transfer (TICT) state can form. This process involves the rotation of the dimethylamino group, leading to a highly polar electronic state. This TICT state competes with the ESIPT pathway. TD-DFT calculations support the feasibility of both processes in polar environments, predicting the potential energy surfaces that govern these transformations. The calculations show that after initial excitation, the molecule can relax into either the proton-transferred keto form or the charge-transferred TICT state of the original enol form.

Table 1: Key Intramolecular Processes in a Substituted 2-hydroxybenzaldehyde Isomer Data pertains to 4-(Dimethylamino)-2-hydroxybenzaldehyde as a model.

| Process | Dominant Solvent | Initial Form | Final Form | Key Feature |

|---|---|---|---|---|

| ESIPT | Nonpolar (n-hexane) | Enol (excited state) | Keto (excited state) | Proton transfer from -OH to C=O |

| TICT | Polar (acetonitrile) | Enol (excited state) | Enol (TICT state) | Twisting of the dimethylamino group |

Photophysical Processes and Quantum Yield Investigations

The photophysical properties of these compounds are intrinsically linked to the intramolecular processes described above. Theoretical calculations and experimental studies on the 4-(Dimethylamino)-2-hydroxybenzaldehyde isomer have been used to interpret its absorption and emission spectra.

The initial absorption of light promotes the molecule from its ground state (S0) to an excited singlet state (S1). In n-hexane, the subsequent proton transfer to the keto form leads to a large Stokes shift, with fluorescence occurring from this keto species. In acetonitrile, the situation is more convoluted. The transient absorption spectra show features that can be assigned to the highly polar TICT state. The decay of this TICT state is distinct from the fluorescence lifetime of the keto form, indicating two competing de-excitation pathways.

Furthermore, a very short-lived fluorescence (on the order of 1 picosecond) has been observed and attributed to the initially excited enol form before it undergoes either proton transfer or twisting. Quantum yield, which measures the efficiency of the fluorescence process, is highly dependent on the solvent and the specific de-excitation pathways available. The competition between the non-radiative TICT pathway and the radiative ESIPT pathway in polar solvents can lead to complex quantum yield behavior.

Table 2: Observed Fluorescence in a Substituted 2-hydroxybenzaldehyde Isomer Data pertains to 4-(Dimethylamino)-2-hydroxybenzaldehyde as a model.

| Solvent | Emitting Species | Approximate Emission Wavelength | Lifetime Characteristic |

|---|---|---|---|

| n-Hexane | Keto Form (from ESIPT) | Not specified | Identical to transient absorption decay |

| Acetonitrile | Keto Form (from ESIPT) | Not specified | Different from TICT state decay |

| n-Hexane | Enol Form (ππ*) | ~380 nm | Very short-lived (~1 ps) |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability. Molecules with strong electron donor and acceptor groups connected by a π-conjugated system often exhibit large hyperpolarizability values.

This compound possesses a strong electron-donating dimethylamino group and an electron-withdrawing aldehyde group, connected by the benzene (B151609) ring, making it a candidate for NLO applications. The hydroxyl group also acts as a donor. This "push-pull" architecture is a key design principle for NLO materials.

Table 3: Calculated First Hyperpolarizability (β) for Related Benzaldehyde Derivatives

| Compound | Functional Group 1 | Functional Group 2 | Predicted β (a.u.) |

|---|---|---|---|

| 4-dimethylamino benzaldehyde | 4-N(CH₃)₂ (Donor) | 1-CHO (Acceptor) | 4879 |

| 2-hydroxy-5-nitro-benzaldehyde | 2-OH (Donor) | 5-NO₂ (Acceptor) | 3131 |

Note: These values are from theoretical calculations on related molecules to illustrate the effect of donor/acceptor groups.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of intermolecular interactions. For a molecule like this compound, MD simulations can reveal how it interacts with solvent molecules or other entities in its environment.

Key interactions for this molecule would include hydrogen bonds. The hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen of the aldehyde group is a strong hydrogen bond acceptor. MD simulations of the parent compound, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), in various solvents have shown the formation and dynamics of intermolecular hydrogen bonds between the solute and solvent molecules.

In protic solvents like methanol, the simulations show that the solute's hydroxyl and carbonyl groups form persistent hydrogen bonds with the solvent. These interactions can influence the conformational preferences of the molecule and can compete with the formation of the intramolecular hydrogen bond that is crucial for the ESIPT process. By simulating the radial distribution functions, MD can quantify the probability of finding a solvent molecule at a certain distance and orientation from the solute's functional groups, offering a microscopic picture of solvation. These simulations are vital for understanding how the local environment can mediate the chemical and physical behavior of the molecule.

Applications of 5 Dimethylamino 2 Hydroxybenzaldehyde and Its Derivatives in Advanced Materials and Systems

Chemosensing and Molecular Probes

The inherent functionalities of 5-(Dimethylamino)-2-hydroxybenzaldehyde make it an ideal building block for chemosensors. The aldehyde group provides a reactive site for condensation reactions, typically with amine-containing molecules, to form Schiff bases. The resulting imine, along with the phenolic hydroxyl and dimethylamino groups, can act as a binding site for analytes and participate in signaling mechanisms such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT).

A notable example of a chemosensor derived from this compound is a dimethylamine-functionalized spiropyran, referred to as SP1. acs.orgnih.gov The synthesis of this sensor involves a multi-step process. acs.orgnih.gov First, the precursor this compound is prepared via a one-pot reduction and methylation of 2-hydroxy-5-nitrobenzaldehyde (B32719) using palladium on carbon (Pd/C), formaldehyde, and hydrogen gas. acs.orgnih.gov

Subsequently, the synthesized this compound is condensed with a suitable indolium iodide salt in the presence of triethylamine (B128534) (Et₃N) to yield the final spiropyran sensor, SP1. acs.orgnih.gov This design strategy integrates the aldehyde into a larger, photo-responsive spiropyran framework, where the binding of a metal ion can influence the equilibrium between the colorless, closed spiropyran form and the colored, open merocyanine (B1260669) form. acs.org

Derivatives of this compound have been engineered for the selective detection of metal ions.

Copper (Cu²⁺) Detection The spiropyran sensor SP1, which incorporates the this compound motif, has demonstrated high sensitivity and selectivity for copper(II) ions. acs.org Upon interaction with Cu²⁺, the sensor undergoes a distinct color change from colorless to green, which is visible to the naked eye at concentrations as low as approximately 6 μM. acs.org Spectrophotometric analysis reveals a strong absorption band at 677 nm, attributed to the formation of the open-form merocyanine-Cu²⁺ complex. nih.gov This response allows for the quantitative detection of Cu²⁺ with a calculated limit of detection (LOD) of 0.11 μM. acs.org

Selectivity The SP1 sensor shows remarkable selectivity for Cu²⁺ over a range of other common metal ions. acs.org In competitive binding experiments, the sensor's response at 677 nm was largely unaffected by the presence of other biologically and environmentally relevant metals, including Na⁺, K⁺, Mn²⁺, Ca²⁺, Co²⁺, Mg²⁺, Ni²⁺, and importantly, Zn²⁺. acs.orgnih.gov While some interference was noted from Fe³⁺ and Pb²⁺, the 677 nm wavelength is recommended for achieving high selectivity for copper. acs.org The strong affinity for Cu²⁺ is attributed to its nature as an intermediate hard Lewis acid, which preferentially interacts with the hard Lewis base phenolic oxygen group on the sensor molecule. nih.gov

| Sensor | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Observable Change |

|---|---|---|---|---|

| Spiropyran (SP1) | Cu²⁺ | Colorimetric (Spiro-Mero conversion) | 0.11 μM | Colorless to Green |

Zinc (Zn²⁺) Detection A comprehensive review of scientific literature did not yield specific examples of chemosensors designed for the detection of Zn²⁺ that are explicitly derived from this compound. The primary documented sensor, SP1, is selective for Cu²⁺ and does not exhibit a significant response to Zn²⁺. acs.org

Based on available scientific literature, there are no specific chemosensors for the detection of anions such as cyanide, fluoride, or sulfide (B99878) that are synthesized directly from this compound. Research in this area has often focused on derivatives of other aldehydes.

A thorough search of published research did not identify any pH sensors or probes specifically developed using this compound as the starting material.

Currently, there are no documented applications of probes derived from this compound for bioimaging in live systems. While the SP1 sensor has been suggested for potential use in paper-based diagnostics, its application in living cells has not been reported. nih.gov

Coordination Chemistry and Metal Complexes

The coordination chemistry of derivatives of this compound is exemplified by the interaction of the spiropyran sensor SP1 with copper ions. nih.gov The formation of the metal complex involves the open merocyanine (MC) form of the spiropyran. nih.gov

Density Functional Theory (DFT) calculations have shown that the strongest interaction and most stable configuration occurs when the Cu²⁺ ion coordinates with the phenolic oxygen of the MC form. nih.gov This interaction is driven by the strong electrostatic attraction between the negatively charged oxygen atom and the positively charged copper ion. nih.gov The binding stoichiometry between the SP1 sensor and the Cu²⁺ ion was determined to be 1:1. nih.gov This coordination event induces a bathochromic (red) shift in the absorption spectrum, moving the peak from 483 nm to 677 nm, which is responsible for the observable color change. nih.gov

| Ligand (Derivative) | Metal Ion | Binding Stoichiometry (Ligand:Metal) | Primary Coordination Site |

|---|---|---|---|

| Spiropyran (SP1) | Cu²⁺ | 1:1 | Phenolic Oxygen |

Synthesis of Schiff Base Ligands Incorporating this compound

Schiff base ligands are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. nih.govscience.gov The synthesis of Schiff bases from this compound follows this well-established chemical pathway. The reaction involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, often facilitated by refluxing in a suitable solvent like ethanol (B145695) or methanol, to yield the final imine or azomethine (-C=N-) functional group characteristic of Schiff bases. nih.govnih.govresearchgate.netresearchgate.net

The general reaction can be summarized as follows:

An equimolar amount of this compound and a selected primary amine are dissolved in an alcohol solvent.

The mixture is typically heated under reflux for several hours to drive the condensation and formation of the imine bond. researchgate.net

Upon cooling, the resulting Schiff base product often precipitates from the solution and can be purified by filtration and recrystallization. researchgate.net

The presence of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups on the benzaldehyde (B42025) ring influences the electronic properties and reactivity of the resulting Schiff base ligand. The electron-donating nature of the dimethylamino group increases the electron density on the aromatic ring, which can enhance the coordination capability of the ligand. The hydroxyl group, in proximity to the imine bond, is crucial for forming stable chelate rings with metal ions.

Design and Characterization of Metal Chelates (e.g., Co(II), Ni(II), Cu(II), Zn(II) Complexes)

Schiff base ligands derived from this compound are excellent chelating agents for a variety of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). bohrium.commdpi.com The design of these metal complexes involves the reaction of the Schiff base ligand with a corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. researchgate.net The ligand typically coordinates with the metal ion through the nitrogen atom of the azomethine group and the oxygen atom of the deprotonated phenolic hydroxyl group, forming a stable six-membered chelate ring. researchgate.net This coordination is a key feature in the formation of these complexes.

The characterization of these metal chelates is performed using a suite of spectroscopic and analytical techniques to determine their structure and properties:

Infrared (IR) Spectroscopy: A key technique used to confirm the coordination of the ligand to the metal ion. A shift in the C=N (azomethine) stretching frequency and the disappearance of the phenolic O-H stretching band in the complex's spectrum, compared to the free ligand, are indicative of chelation. researchgate.net

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in proposing the geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). capes.gov.br

¹H NMR Spectroscopy: Used to confirm the structure of diamagnetic complexes (like those of Zn(II)). The disappearance of the phenolic proton signal confirms its deprotonation and involvement in bonding. bohrium.com

Magnetic Susceptibility Measurements: This method helps determine the magnetic moment of the complex, which is crucial for understanding the geometry and the number of unpaired electrons in paramagnetic metal ions like Co(II), Ni(II), and Cu(II). researchgate.net

Molar Conductivity Measurements: These measurements indicate whether the complexes are electrolytic or non-electrolytic in nature, helping to elucidate their structural formula. researchgate.net

Table 1: Typical Spectroscopic Data for Characterization of Schiff Base Metal Complexes

| Technique | Observation in Free Ligand | Expected Change Upon Complexation | Information Gained |

| IR Spectroscopy | Sharp band for O-H stretch (~3400 cm⁻¹); Strong band for C=N stretch (~1625 cm⁻¹) | Disappearance of O-H band; Shift of C=N band to lower or higher frequency | Confirms coordination through phenolic oxygen and azomethine nitrogen. |

| UV-Vis Spectroscopy | Bands corresponding to π→π* and n→π* transitions | Appearance of new bands in the visible region | Indicates d-d transitions and charge transfer, suggesting coordination geometry. |

| ¹H NMR (for Zn(II) complexes) | Signal for phenolic -OH proton (~13 ppm) | Disappearance of the -OH proton signal | Confirms deprotonation and coordination of the hydroxyl group. |

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from Schiff bases are recognized for their significant catalytic activity in a variety of organic reactions. nih.govscispace.com The catalytic prowess of these complexes stems from the ability of the central metal ion to exist in multiple oxidation states and to act as a Lewis acid, activating substrates for transformation.

Complexes of metals like Co(II), Fe(III), and Mn(III) with Schiff base ligands have demonstrated effectiveness in several catalytic processes:

Oxidation Reactions: Co(II)-Schiff base complexes have shown notable activity in the aerobic oxidation of various organic substrates, including alkanes and phenols. nih.gov The mechanism often involves the formation of a metal-oxo or metal-peroxo intermediate that acts as the primary oxidizing agent.

Epoxidation of Alkenes: Chiral Mn(III)-salen complexes, which are structurally related to the Schiff bases , are renowned catalysts for the asymmetric epoxidation of unfunctionalized olefins. nih.gov

Decomposition of Hydrogen Peroxide: Various polymer-bound Schiff base metal complexes have been shown to catalyze the decomposition of hydrogen peroxide. scispace.com The catalytic activity of complexes derived from 2-pyridinecarboxaldehyde (B72084) Schiff bases has also been investigated for this reaction. researchgate.net

The presence of the electron-donating dimethylamino group in the ligand framework can modulate the electronic properties of the metal center, potentially enhancing its catalytic efficiency by stabilizing higher oxidation states or influencing the redox potential of the metal ion.

Luminescence Properties of Coordination Compounds

Coordination compounds of Schiff bases, particularly those with d¹⁰ metal ions like Zinc(II), are of great interest for their photoluminescent properties. mdpi.com The fluorescence in these complexes typically arises from intraligand π→π* or n→π* transitions. researchgate.net The coordination to a metal ion can enhance the luminescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). This enhancement is often attributed to the increased rigidity of the ligand upon complexation, which reduces the non-radiative decay pathways of the excited state. mdpi.com

Research on structurally similar compounds provides insight into the potential luminescent behavior of complexes derived from this compound. For instance, Zinc(II) complexes of chlorine-substituted N-salicylidene-aminobenzene ligands exhibit significant photoluminescence (PL) in the solid state, with quantum yields reaching up to 48.3%. mdpi.com The emission color and intensity can be tuned by modifying the substituents on the Schiff base ligand. The strong electron-donating dimethylamino group is expected to cause a bathochromic (red) shift in the emission wavelength and potentially increase the quantum yield due to its influence on the ligand's electronic structure.

Table 2: Example Luminescence Data for a Related Zinc(II) Schiff Base Complex

| Complex | Emission Max (λem) in Solid State | Photoluminescence Quantum Yield (ΦPL) in Solid State |

| ZnL₂ (L = Cl-substituted salicylidene) | 524 nm | 21.4% |

Data adapted from a study on related zinc complexes. mdpi.com

Optical and Electronic Materials

The unique electronic and photophysical properties of Schiff bases derived from this compound and their metal complexes make them promising candidates for applications in optical and electronic devices.

Application in Light-Emitting Diodes (LEDs)

Organic light-emitting diodes (OLEDs) are a major area where luminescent metal complexes have found application. Schiff base metal complexes, particularly of zinc(II), have been investigated as emissive materials in the fabrication of OLEDs. mdpi.com These complexes can be used as dopants in a host material or as the primary emitting layer.

In one study, OLED devices were fabricated using zinc(II) complexes of substituted Schiff bases as the emitting layer. mdpi.com These devices exhibited bright green-yellow electroluminescence. The performance of the OLEDs, including their brightness, was found to be dependent on the specific substituents on the ligand. For example, a device incorporating a zinc complex with a single chlorine atom on the aldehyde fragment of the ligand achieved a brightness of over 1545 cd/m². mdpi.com The high thermal stability of these zinc complexes, with decomposition temperatures often exceeding 290°C, is another crucial advantage for their application in electronic devices. mdpi.com The incorporation of the 5-(dimethylamino) group is anticipated to influence the emission color, potentially shifting it towards longer wavelengths, and enhance device efficiency due to its strong electron-donating character.

Development of Dye-Sensitized Solar Cells (DSSC)

Dye-sensitized solar cells (DSSCs) represent a promising technology for low-cost solar energy conversion. The efficiency of a DSSC is heavily reliant on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into a semiconductor (typically TiO₂). researchgate.net Organic dyes featuring a Donor-π-Acceptor (D-π-A) architecture are highly effective for this purpose.

Derivatives of this compound are well-suited for creating such dyes. The dimethylamino group can act as a powerful electron donor (D), the aromatic system forms part of the π-bridge, and the molecule can be functionalized with an appropriate acceptor/anchoring group (like a carboxylic acid) to complete the D-π-A structure. Studies on similar dye structures have shown the importance of the dimethylamino group. Its strong electron-donating ability causes a significant bathochromic shift in the absorption spectrum, allowing for the harvesting of more light from the solar spectrum. researchgate.net Furthermore, it can potentially participate in anchoring the dye to the TiO₂ surface.

In a study on pyranoanthocyanin dyes modified with a dimethylamino group, a DSSC device achieved a power conversion efficiency (PCE) of 2.55%. researchgate.net This highlights the potential of incorporating the dimethylamino-substituted phenyl moiety into dye sensitizers for efficient solar cell performance.

Potential for Optical Data Storage Applications

Schiff bases derived from salicylaldehydes, known as anils, are a well-studied class of compounds that exhibit photochromism and thermochromism, which are properties of significant interest for optical data storage and molecular switching. rsc.org These phenomena involve a reversible change in the compound's color and absorption spectrum upon exposure to light (photochromism) or heat (thermochromism). researchgate.net This behavior is crucial for developing optical memory devices. researchgate.net

The underlying mechanism for the chromic behavior in these salicylaldehyde (B1680747) derivatives is an intramolecular proton transfer process. nih.gov In the stable ground state, the molecule exists in an enol form. Upon stimulation by UV light, the proton from the hydroxyl group transfers to the imine nitrogen atom, leading to the formation of a transient cis-keto tautomer, which then isomerizes to a more stable, colored trans-keto form. researchgate.net The presence of the hydroxyl group is essential for this excited-state intramolecular proton transfer (ESIPT) to occur. nih.gov The reversibility of this enol-keto tautomerism allows for the writing and erasing of information at the molecular level.

The specific chromic behavior is not only an intrinsic property of the molecule but is also heavily influenced by its solid-state environment, including the molecular packing and intermolecular interactions like π-π stacking. rsc.orgresearchgate.net The ability to control these color changes through external stimuli makes these materials promising candidates for high-density optical data storage applications. researchgate.net

Table 1: Photochromic Properties of Salicylaldehyde Schiff Base Derivatives

| Property | Description | Significance for Optical Storage |

| Photochromism | Reversible color change induced by light irradiation. researchgate.net | Enables data to be written and erased using light. |

| Thermochromism | Reversible color change induced by temperature change. rsc.org | Provides an alternative (thermal) method for data recording or erasing. |

| Mechanism | Enol-keto tautomerism via excited-state intramolecular proton transfer (ESIPT). nih.gov | The fundamental molecular process that stores the "bit" of information. |

| Key Structural Feature | Intramolecular O-H···N hydrogen bond. nih.gov | Essential for the proton transfer that drives the color change. |

| Influencing Factors | Crystal packing, π-π stacking, molecular conformation. researchgate.netacs.org | Determines the efficiency and stability of the photo-switching in the solid state. |

Development of Molecular Logic Gates Utilizing Optical Readouts

Molecular logic gates are molecules designed to perform logical operations analogous to electronic logic gates, where chemical or light signals serve as inputs and an optical signal (such as fluorescence) serves as the output. Schiff bases and other derivatives of salicylaldehyde are excellent platforms for designing such systems due to their responsive fluorescence properties.

For instance, a photochromic diarylethene featuring a salicylaldehyde group has been synthesized to act as a multi-responsive system. nih.gov This molecule demonstrates complex behavior where its photochromic properties can be modulated by chemical inputs like an acid or a base. The addition of a base, such as triethylamine, deprotonates the salicylaldehyde's hydroxyl group, significantly altering the electronic structure and, consequently, its response to light. This allows the system to perform logical operations; for example, a specific optical output is generated only when both a chemical input (base) AND a light input (UV light) are present. The output is read through changes in the absorption spectrum or the quenching/enhancement of fluorescence. nih.gov

Derivatives of this compound are particularly suitable for these applications. The strong electron-donating dimethylamino group often enhances fluorescence quantum yields, providing a bright "ON" state, while the salicylaldehyde moiety provides the site for derivatization into Schiff bases that can act as receptors for specific chemical inputs (e.g., metal ions or anions), making them ideal candidates for chemosensors that operate as logic gates with clear optical readouts.

Corrosion Inhibition Studies

Derivatives of this compound, particularly its Schiff bases, have been identified as effective corrosion inhibitors for metals like mild steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface and create a protective barrier against corrosive agents.

Mechanism of Corrosion Inhibition by Derivatives of this compound

The primary mechanism of corrosion inhibition by these derivatives is the adsorption of the inhibitor molecules onto the metal surface. rsc.org This process is typically a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Chemisorption involves the sharing of electrons between the inhibitor molecule and the metal. This is facilitated by the presence of heteroatoms like nitrogen and oxygen and the π-electrons in the aromatic rings of the Schiff base derivatives. rsc.orgktu.lt These atoms and electron clouds can donate electrons to the vacant d-orbitals of iron atoms, forming a coordinate covalent bond and creating a stable, protective film on the surface.

Studies show that these compounds generally function as mixed-type inhibitors , meaning they suppress both the anodic reaction (the dissolution of the metal) and the cathodic reaction (the evolution of hydrogen). researchgate.net The adsorption of these inhibitor molecules on the metal surface typically follows the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. ajol.infoelsevierpure.com

Structure-Activity Relationships in Inhibition Efficiency

The efficiency of a corrosion inhibitor is intrinsically linked to its molecular structure. Quantum chemical studies using Density Functional Theory (DFT) have provided significant insights into the structure-activity relationship of salicylaldehyde-based Schiff base inhibitors. ktu.ltresearchgate.net

Key parameters that correlate with inhibition efficiency include:

Frontier Molecular Orbital Energies (EHOMO and ELUMO): A higher value for the Highest Occupied Molecular Orbital (EHOMO) energy indicates a greater ability for the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition. researchgate.net

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap between the LUMO and HOMO facilitates charge sharing between the inhibitor and the metal, resulting in higher inhibition efficiency. researchgate.netresearchgate.net

Number of Transferred Electrons (ΔN): A higher value of ΔN, which quantifies the electrons transferred from the inhibitor to the metal, is correlated with improved inhibition performance. ktu.ltresearchgate.net

Experimental results align with these theoretical predictions. The inhibition efficiency is shown to increase with the concentration of the inhibitor, reaching high values (e.g., over 90%) at optimal concentrations. ajol.info Furthermore, the specific substituents on the salicylaldehyde Schiff base structure play a crucial role, with different derivatives exhibiting varying levels of performance under the same conditions. ajol.infoajol.info The nitrogen and oxygen atoms within the molecular structure are consistently identified as the primary active sites for bonding with the metal surface. ktu.ltresearchgate.net

Table 2: Performance of Salicylaldehyde Schiff Base Corrosion Inhibitors

| Inhibitor | Metal/Medium | Max. Inhibition Efficiency (%) | Concentration | Adsorption Isotherm |

| p-TOLUSCAD | Mild Steel / 1 M HCl | 86% | 5 x 10⁻⁴ M | - |

| BHBD | Mild Steel / 1 M HCl | 94.54% | - | Langmuir ajol.info |

| 2HPP | Mild Steel / 1 M HCl | 91.50% | - | Langmuir ajol.info |

| Saldn | Mild Steel / HCl | ~93% | - | Langmuir elsevierpure.com |

Biological and Medicinal Chemistry Research Involving 5 Dimethylamino 2 Hydroxybenzaldehyde Frameworks

Design and Synthesis of Biologically Active Derivatives of 5-(Dimethylamino)-2-hydroxybenzaldehyde

The primary route for creating biologically active derivatives from this compound involves its reaction with various primary amines to form Schiff bases. These Schiff bases, characterized by an azomethine (-C=N-) group, are versatile ligands that can be further complexed with metal ions.